molecular formula C18H13F3N2O2S B2840451 (E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide CAS No. 463346-03-4

(E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide

Cat. No.: B2840451
CAS No.: 463346-03-4
M. Wt: 378.37
InChI Key: JQHPATIDMZKJBA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H13F3N2O2S and its molecular weight is 378.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

A study by Aleksandrov et al. (2021) discusses the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, leading to compounds that were further modified through electrophilic substitution reactions, indicating the versatility of furan-containing compounds in chemical synthesis (Aleksandrov et al., 2021). Another research by Saini et al. (2019) showcases a metal-free synthesis of benzothiazolylidenes from haloanilines, acrylates, and isothiocyanates in water, highlighting a green chemistry approach involving furan derivatives (Saini et al., 2019).

Biological Activities

Sa̧czewski et al. (2004) investigated acrylonitriles substituted with furan rings for their in vitro cytotoxic potency against human cancer cell lines, demonstrating the potential of furan derivatives in medicinal chemistry and cancer research (Sa̧czewski et al., 2004). Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity, providing insights into the antimicrobial potential of furan-carboxamide bearing compounds (Cakmak et al., 2022).

Material Science and Polymer Chemistry

Akpinar et al. (2013) synthesized thiazolothiazole-based copolymers with altered donor groups, including furan derivatives, and explored their electrochromic properties, highlighting applications in material science and polymer chemistry (Akpinar et al., 2013).

Catalysis and Green Chemistry

Hatanaka et al. (2010) demonstrated the C-H bond activation and borylation of furans catalyzed by an iron complex, emphasizing the role of furan derivatives in catalysis and sustainable chemistry (Hatanaka et al., 2010).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)13-4-1-3-12(9-13)10-15-11-22-17(26-15)23-16(24)7-6-14-5-2-8-25-14/h1-9,11H,10H2,(H,22,23,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHPATIDMZKJBA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.